molecular formula C4H9NO B179465 2-Butanone, oxime CAS No. 96-29-7

2-Butanone, oxime

Cat. No. B179465
CAS RN: 96-29-7
M. Wt: 87.12 g/mol
InChI Key: WHIVNJATOVLWBW-UHFFFAOYSA-N
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Description

2-Butanone oxime, also known as Methyl ethyl ketoxime, is an organic compound with the linear formula C2H5C(=NOH)CH3 . It is used as an antioxidant and blocking agent in the synthesis of water-dispersible blocked polyurethane .


Synthesis Analysis

2-Butanone oxime can be synthesized by the reaction of butanone and hydroxylamine hydrochloride or hydroxylamine sulfate . It has also been employed as a reagent and solvent in the syntheses of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . Another method involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material, initial formation of oxime with hydroxyl amine, followed by replacement of developed lithium aluminum hydride (LAH) for reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol .


Molecular Structure Analysis

The molecular structure of 2-Butanone oxime is represented by the formula C4H9NO . The molecular weight of the compound is 87.1204 .


Chemical Reactions Analysis

2-Butanone oxime has been used in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium (II) complexes . It has also been used

Scientific Research Applications

  • Chromatography : The stereoisomers of 2-butanone O-trimethylsilyloxime were separated using high-resolution gas chromatography, indicating its potential in analytical applications for identifying and analyzing stereoisomers (Yanagi et al., 1994).

  • Catalysis : A study focused on the catalytic ammoxidation of 2-butanone to produce 2-butanone oxime, exploring factors like the recycle of the catalyst and solvent selection, which are crucial for industrial production (Jiang Yu-tu, 2009).

  • Nerve Agent Treatment : Research has examined the use of oximates, including 2-butanone oxime, as nucleophiles for treating organophosphate nerve agent poisoning and decontamination of chemical warfare agents (Boulet & Hansen, 1991).

  • Infrared Spectroscopy : The association behavior of butanone-2-oxime in different solvents was studied via infrared spectroscopy, revealing insights into dimer and trimer formation, and donor—acceptor complex formation (Geiseler & Mehnert, 1968).

  • Corrosion Inhibition : Oxime compounds, including 2-butanone oxime, were found to be effective corrosion inhibitors for aluminum in HCl solution, suggesting applications in material preservation (Li et al., 2014).

  • Synthesis Methods : Various methods for synthesizing 2-butanone oxime have been summarized, with a focus on the economical and environmental route catalyzed by titanium-silicalite zeolite (Meng, 2006).

  • Toxicity and Nerve Agents : Studies on oximes, including 2-butanone oxime, have explored their therapeutic potential in Sarin poisoning and compared the toxicity of organophosphate nerve agents and related phosphonylated oximes (Dultz et al., 1957; Sawyer et al., 1991).

  • Chemical Transformations : Research on 2-butanone [15N]oxime adsorbed on silicalite-1 was conducted using 15N NMR spectroscopy to investigate chemical reactions in heterogeneous systems (Parker, 1999).

  • Organic Synthesis : A study demonstrated the synthesis of pyrroline via hydroimination cyclization of an O-(4-methoxybenzyl) oxime ether bearing an olefin substituent and 1-chloroanthraquinone under visible light, indicating synthetic applications (Usami et al., 2018).

  • Biological Production : Metabolic engineering of Klebsiella pneumoniae was performed to produce 2-butanone from glucose by extending its native 2, 3-butanediol synthesis pathway, showing potential in biotechnological production (Chen et al., 2015).

properties

IUPAC Name

N-butan-2-ylidenehydroxylamine
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InChI

InChI=1S/C4H9NO/c1-3-4(2)5-6/h6H,3H2,1-2H3
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InChI Key

WHIVNJATOVLWBW-UHFFFAOYSA-N
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Canonical SMILES

CCC(=NO)C
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Molecular Formula

C4H9NO
Record name METHYL ETHYL KETOXIME
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DSSTOX Substance ID

DTXSID1021821
Record name 2-Butanone oxime
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Molecular Weight

87.12 g/mol
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Physical Description

Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992), Liquid, Colorless liquid with a musty odor; [CAMEO]
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Boiling Point

306 °F at 760 mmHg (NTP, 1992), 152.5 °C
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Flash Point

138 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 100,000 mg/L at 25 °C, Soluble in chloroform; miscible with ethanol and ether
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Density

0.9232 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9232 g/cu cm at 20 °C
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

22.6 mmHg at 73 °F ; 50.9 mmHg at 118 °F (NTP, 1992), 0.9 [mmHg], VP: 7.6 mm Hg at 50 °C, 1.06 mm Hg at 20 °C
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Record name Methyl ethyl ketoxime
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Mechanism of Action

Both oximes and hydroxylamine (HYAM) are compounds with known oxidative capacity. We tested in vitro whether acetaldoxime (AAO), cyclohexanone oxime (CHO), methyl ethyl ketoxime (MEKO) or HYAM affect haemoglobin oxidation (into HbFe3+), formation of thiobarbituric acid reactive substances (TBARS), and glutathione (GT) depletion in human haemolysate, erythrocytes or blood. All these parameters are known to be related to oxidative stress. Glutathione S-transferase (GST) activity was measured as it may be affected by oxygen radicals. All three oximes caused a low degree of HbFe3+ accumulation in erythrocytes. This was higher in haemolysates indicating that membrane transport may be limiting or that protective mechanisms within erythrocytes are more effective. HbFe3+ accumulation was lower for the oximes than for HYAM. AAO and HYAM caused TBARS formation in blood. For HYAM this was expected as free radicals are known to be generated during HbFe3+ formation. Free radical generation by AAO and HYAM in erythrocytes was confirmed by the inhibition of GST. For the other two oximes (CHO and MEKO) some special effects were found. CHO did inhibit erythrocyte GST while it did not cause TBARS formation. MEKO was the least potent oxime as it caused no TBARS formation, little HbFe3+ accumulation and little GST inhibition in erythrocytes. However, GT depletion was more pronounced for MEKO than for the other oximes, indicating that glutathione conjugation occurs. TBARS formation, GT depletion and GST modulation caused by the oximes and HYAM were also tested in rat hepatocytes. However, no effects were found in hepatocytes. This suggests that a factor present in erythrocytes is necessary for free radical formation. Studies with proposed metabolites of the oximes (i.e. cyclohexanone, acetaldehyde or methylethyl ketone) and addition of rat liver preparations to the erythrocyte incubations with oximes, suggest that metabolism is not a limiting factor in erythrocyte toxicity., Acetoxime and methylethyl ketoxime (MEKO) are tumorigenic in rodents, inducing liver tumors in male animals. The mechanisms of tumorigenicity for these compounds are not well defined. Oxidation of the oximes to nitronates of secondary-nitroalkanes, which are mutagenic and tumorigenic in rodents, has been postulated to play a role in the bioactivation of ketoximes. In these experiments, we have compared the oxidation of acetoxime and methylethyl ketoxime to corresponding nitronates in liver microsomes from different species. The oximes were incubated with liver microsomes from mice, rats, and several human liver samples. After tautomeric equilibration and extraction with n-hexane, 2-nitropropane and 2-nitrobutane were quantitated by GC/MS-NCI (limit of detection of 250 fmol/injection volume). In liver microsomes, nitronate formation from MEKO and acetoxime was dependent on time, enzymatically active proteins, and the presence of NADPH. Nitronate formation was increased in liver microsomes of rats pretreated with inducers of cytochrome P450 and reduced in the presence of inhibitors (n-octylamine and diethyldithiocarbamate). Rates of oxidation of MEKO (Vmax) were 1.1 nmol/min/mg (mice), 0.5 nmol/min/mg (humans), and 0.1 nmol/min/mg (rats). In addition to nitronates, several minor metabolites were also enzymatically formed (two diastereoisomers of 3-nitro-2-butanol, 2-hydroxy-3-butanone oxime and 2-nitro-1-butanol). Acetoxime was also metabolized to the corresponding nitronate at rates approximately 50% of those observed with MEKO oxidation in the three species examined. 2-Nitro-1-propanol was identified as a minor product formed from acetoxime. No sex differences in the capacity to oxidize acetoxime and MEKO were observed in the species examined. The observed results show that formation of sec-nitronates from ketoximes occurs slowly, but is not the only pathway involved in the oxidative biotransformation of these compounds. Due to the lack of sex-specific oxidative metabolism, other metabolic pathways or mechanisms of tumorigenicity not involving bioactivation may be involved in the sex-specific tumorigenicity of ketoximes in rodents.
Record name 2-Butanone oxime
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Product Name

2-Butanone oxime

Color/Form

Liquid, Colorless liquid

CAS RN

96-29-7
Record name METHYL ETHYL KETOXIME
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Record name Methyl ethyl ketoxime
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Record name 2-Butanone, oxime
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Record name Butanone oxime
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Record name A mixture of: butan-2-one oxime; syn-O,O'-di(butan-2-one oxime)diethoxysilane
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Melting Point

-21.1 °F (NTP, 1992), -29.5 °C
Record name METHYL ETHYL KETOXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
654
Citations
V Bertolasi, G Gilli, AC Veronese - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
Single-crystal X-ray analyses of E, E-3-(p-tolylimino)-2-butanone oxime (HIB) and E, Z-4-(p-tolylimino)-2, 3-pentanedione 3-oxime (HIOP) are reported. HIB (C~ IH~ 4N20, Mr= 190.25) …
Number of citations: 101 scripts.iucr.org
JC Hierso, DD Ellis, AL Spek… - European Journal of …, 2000 - Wiley Online Library
… to isolate new cobalt species with simple ketoxime ligands from cobalt halide salts,[6] we have identified an asyet-unknown reactivity of cobalt allowing the addition of 2-butanone oxime …
MS Hussain, J Ahmed - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
… longer than the correspon-ding distance in the metal complexes of H2pnao and is similar to the distance observed in H2enao [3, 3'(ethylenediimino) bis (3-methyl-2-butanone oxime)]. A …
Number of citations: 5 scripts.iucr.org
TA Magee, LE Limpel - Journal of Agricultural and Food …, 1977 - ACS Publications
… l-Bromo-3,3-dimethyl-2-butanone Oxime. A solution of 69.5 g (1.0 mol) of hydroxylajnine … 3,3-dimethyl-l-(methylthio)-2-butanone oxime in 50 mL of ether. The mixture was stirred for …
Number of citations: 18 pubs.acs.org
MS Hussain - Acta Crystallographica Section C: Crystal Structure …, 1983 - scripts.iucr.org
… Structure of 3,3'-(Ethylenediimino)bis(3-methyl-2-butanone oxime), C 12H26N40 2 BY M. SAKHAWAT HUSSAIN* AND MAZHAR-UL-HAQUE Department of Chemistry, University of …
Number of citations: 5 scripts.iucr.org
R Kent Murmann, EO Schlemper, CL Barnes - Journal of crystallographic …, 1993 - Springer
C 10 H 22 N 4 O 2 , Mr=230.31, triclinic,P1,a=12.010(5),b=13.188(9),c=9.163(2)Å,α=107.30(4),β=108.35(3), γ=77.42(2),V=1303.(1)Å 3 ,Z=4,D x =1.174(2) g cm −3 , (MoKα)=0.71073 Å,μ…
Number of citations: 3 link.springer.com
HG Corkins, ER Osgood, L Storace… - Journal of Agricultural …, 1980 - ACS Publications
… Having prepared the E and Z isomers of 3,3-dimethyl1,1 -bis(methylthio)-2-butanone oxime and having established their absolute configuration, it was of interest to prepare the …
Number of citations: 3 pubs.acs.org
D Luneau, H Oshio, H Ōkawa, S Kida - Journal of the Chemical …, 1990 - pubs.rsc.org
The trinuclear copper(II) complex [Cu(CuL)2][ClO4]2[H2L = 3,3′-(trimethylenedinitrilo)bis-(2-butanone oxime)] has been synthesized. It crystallizes in monoclinic space group C2/c, …
Number of citations: 46 pubs.rsc.org
A HIRAOKA, J OHTAKA, S KOIKE… - Chemical and …, 1988 - jstage.jst.go.jp
… The most potent inhibitor among the compounds examined was 2-butanone oxime, of which the 50% inhibiting concentration in the reaction mixture was 7x 10‘6 M. Acetone oxime, …
Number of citations: 11 www.jstage.jst.go.jp
W O'Neil Parker Jr - Magnetic resonance in chemistry, 1999 - Wiley Online Library
… Observed and reported 15N NMR chemical shifts for 2-butanone oxime (1), its adsorbate complexes with surface silanol groups involving the hydroxyl proton (2 and 3) or the hydroxyl …

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